(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that features a quinoline core, a phenylsulfanyl group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-(phenylsulfanyl)quinoline-3-carbaldehyde with 2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl groups on the quinoline and phenyl rings can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic Reagents: Bromine, nitric acid.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 6-methylquinoline and 2-phenylsulfanylquinoline share structural similarities with the quinoline core.
Oxazolone Derivatives: Compounds such as 2-phenyl-4,5-dihydro-1,3-oxazol-5-one have a similar oxazolone ring structure.
Uniqueness
(4E)-4-{[6-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is unique due to the combination of its quinoline, phenylsulfanyl, and oxazolone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(6-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-17-8-11-19(12-9-17)25-28-24(27(30)31-25)16-21-15-20-14-18(2)10-13-23(20)29-26(21)32-22-6-4-3-5-7-22/h3-16H,1-2H3/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVHAICXBLGJG-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(N=C4C=CC(=CC4=C3)C)SC5=CC=CC=C5)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(N=C4C=CC(=CC4=C3)C)SC5=CC=CC=C5)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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